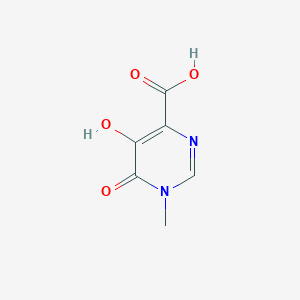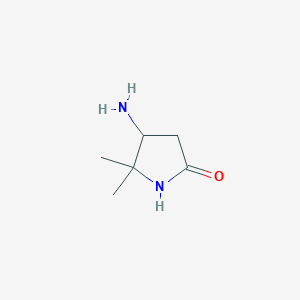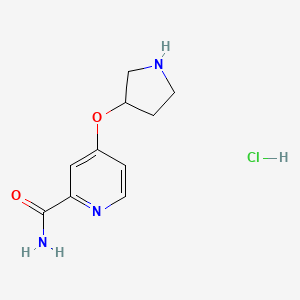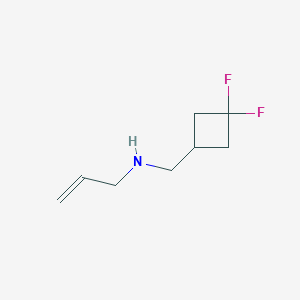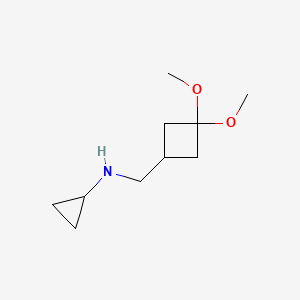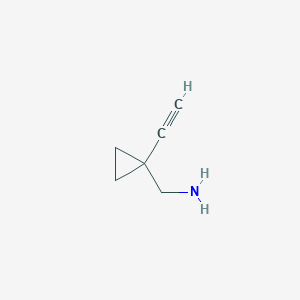
(1-乙炔基环丙基)甲胺
描述
“(1-Ethynylcyclopropyl)methanamine” is an important chemical compound that has gained significance in the fields of medicinal and organic chemistry due to its unique properties and diverse applications. It is also known as “(1-ethynylcyclopropyl)methanamine hydrochloride” with a CAS Number of 2126159-98-4 .
Molecular Structure Analysis
The InChI code for “(1-Ethynylcyclopropyl)methanamine” is1S/C6H9N.ClH/c1-2-6(5-7)3-4-6;/h1H,3-5,7H2;1H . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine group with an ethynyl group attached to one of the carbon atoms of the cyclopropyl group . Physical And Chemical Properties Analysis
“(1-Ethynylcyclopropyl)methanamine” appears as a powder . It has a molecular weight of 131.6 . The storage temperature is 4°C .科学研究应用
合成和表征
- 包括甲胺衍生物在内的新型有机化合物的开发和表征对于推进材料科学和有机化学至关重要。例如,通过缩合反应合成新型 1,3-二硫杂环戊烷化合物,以及通过 NMR 和 X 射线衍射进行结构确认,突出了表征复杂有机分子的方法学进步 (翟志伟,2014 年)。
催化应用和反应机理
- 关于涉及甲胺衍生物的催化和反应机理的研究为更有效的合成工艺提供了见解。例如,不对称 NCN' 和 PCN 钳形钯环的合成展示了甲胺衍生物在有机合成中的催化应用,在催化过程中表现出良好的活性和选择性 (Gavin W. Roffe 等人,2016 年)。
抗病毒和抗菌活性
- 对甲胺衍生物的抗病毒和抗菌活性的研究揭示了它们在开发新的治疗剂方面的潜力。例如,一项关于氨基金刚烷衍生物的研究证明了对甲型流感病毒的抑制作用,指出了这些化合物作为抗病毒剂的特异性 (N. Kolocouris 等人,1994 年)。
材料科学与工程
- 甲胺衍生物在材料科学中发挥着重要作用,特别是在开发具有理想物理和化学性质的新材料方面。1-(2-苯氧基苯基)甲胺的合成突出了它们在材料科学中的相关性,显示出选择性的双重血清素和去甲肾上腺素再摄取抑制,这对于开发新型药物至关重要 (G. Whitlock 等人,2008 年)。
先进的制药应用
- 靶向血清素 5-HT1A 受体的偏向激动剂的开发强调了甲胺衍生物在药物研究中的重要性。这些化合物表现出不同的信号通路,导致多样化的治疗效果和减少的副作用,展示了甲胺衍生物在创造更有效和更具针对性的治疗方法方面的潜力 (J. Sniecikowska 等人,2019 年)。
安全和危害
作用机制
Target of Action
It is structurally similar to methenamine , which primarily targets bacteria in the urinary tract .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, affects the biochemical pathways of bacteria in the urinary tract by releasing formaldehyde, which is toxic to the bacteria .
Pharmacokinetics
Methenamine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, distributed throughout body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
Methenamine, a structurally similar compound, releases formaldehyde in the urine, which is toxic to bacteria and results in their death .
生化分析
Biochemical Properties
(1-Ethynylcyclopropyl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, influencing their activity and stability. For instance, it has been observed to interact with certain aminotransferases, affecting their catalytic efficiency. Additionally, (1-Ethynylcyclopropyl)methanamine can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of (1-Ethynylcyclopropyl)methanamine on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-Ethynylcyclopropyl)methanamine has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (1-Ethynylcyclopropyl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For instance, it has been found to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events. Furthermore, (1-Ethynylcyclopropyl)methanamine can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of (1-Ethynylcyclopropyl)methanamine in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen. Long-term studies have shown that (1-Ethynylcyclopropyl)methanamine can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of (1-Ethynylcyclopropyl)methanamine vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of (1-Ethynylcyclopropyl)methanamine have been associated with toxic effects, including liver and kidney damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
(1-Ethynylcyclopropyl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other metabolic enzymes, influencing the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for elucidating the compound’s metabolic fate and potential side effects .
Transport and Distribution
The transport and distribution of (1-Ethynylcyclopropyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Additionally, (1-Ethynylcyclopropyl)methanamine can bind to plasma proteins, affecting its distribution and bioavailability within the body .
Subcellular Localization
The subcellular localization of (1-Ethynylcyclopropyl)methanamine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations are essential for the compound’s interactions with specific biomolecules and its overall biological effects .
属性
IUPAC Name |
(1-ethynylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6(5-7)3-4-6/h1H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAZNPWQOKDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)
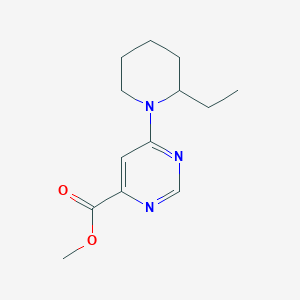
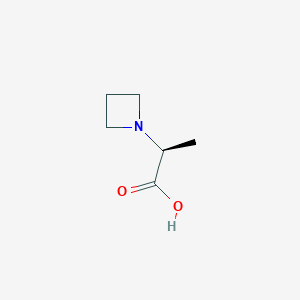
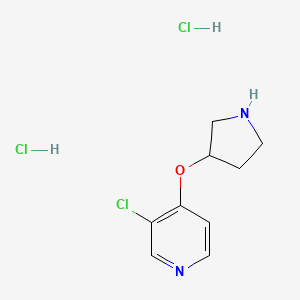
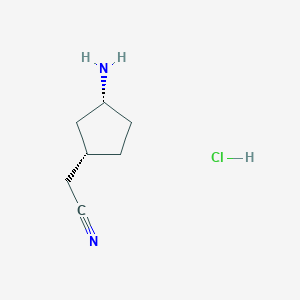
![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)
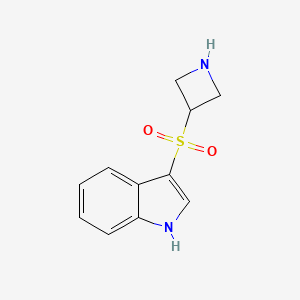
![Spiro[2.6]nonan-1-amine hydrochloride](/img/structure/B1480433.png)
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)
